

An In-depth Technical Guide on the Solubility and Stability of N-Isopropylhydrazinecarboxamide

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Compound of Interest

Compound Name: *N-Isopropylhydrazinecarboxamide*

Cat. No.: *B1589924*

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This technical guide provides a comprehensive overview of the core solubility and stability characteristics of **N-Isopropylhydrazinecarboxamide**, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for **N-Isopropylhydrazinecarboxamide** is not publicly available, this document outlines the standard methodologies and expected data formats for its characterization, based on established principles for analogous pharmaceutical compounds.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. A comprehensive solubility profile of **N-Isopropylhydrazinecarboxamide** would be established across a range of solvents relevant to pharmaceutical processing and physiological conditions.

Table 1: Solubility of **N-Isopropylhydrazinecarboxamide**

Solvent System	Temperature (°C)	Solubility (mg/mL)	Method
Purified Water	25 ± 2	Data not available	Shake-flask HPLC-UV
0.1 N HCl (pH 1.2)	37 ± 0.5	Data not available	Shake-flask HPLC-UV
Phosphate Buffer (pH 6.8)	37 ± 0.5	Data not available	Shake-flask HPLC-UV
Phosphate Buffer (pH 7.4)	37 ± 0.5	Data not available	Shake-flask HPLC-UV
Ethanol	25 ± 2	Data not available	Shake-flask HPLC-UV
Methanol	25 ± 2	Data not available	Shake-flask HPLC-UV
Propylene Glycol	25 ± 2	Data not available	Shake-flask HPLC-UV
Polyethylene Glycol 400	25 ± 2	Data not available	Shake-flask HPLC-UV
Acetone	25 ± 2	Data not available	Shake-flask HPLC-UV
Dichloromethane	25 ± 2	Data not available	Shake-flask HPLC-UV

Note: The table above represents a template for presenting solubility data. Actual values would be determined experimentally.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the intrinsic stability of the molecule.^[1]

Table 2: Summary of Forced Degradation Studies for **N-Isopropylhydrazinecarboxamide**

Stress Condition	Time (hours)	Temperature (°C)	% Degradation	Major Degradants (if identified)	Analytical Method
0.1 N HCl (Acid Hydrolysis)	2, 4, 8, 24, 48	60	Data not available	Data not available	Stability-Indicating HPLC-UV/MS
0.1 N NaOH (Base Hydrolysis)	2, 4, 8, 24, 48	60	Data not available	Data not available	Stability-Indicating HPLC-UV/MS
3% H ₂ O ₂ (Oxidative)	2, 4, 8, 24, 48	25	Data not available	Data not available	Stability-Indicating HPLC-UV/MS
Thermal (Dry Heat)	24, 48, 72	80	Data not available	Data not available	Stability-Indicating HPLC-UV/MS
Photolytic (ICH Q1B)	1.2 million lux hours & 200 W h/m ²	25	Data not available	Data not available	Stability-Indicating HPLC-UV/MS

Note: This table provides a framework for reporting stability data. The extent of degradation and the formation of degradants are determined through experimentation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data.

3.1. Solubility Determination (Shake-Flask Method)

- Preparation: Prepare saturated solutions of **N-Isopropylhydrazinecarboxamide** by adding an excess amount of the compound to flasks containing the selected solvents.

- Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sampling and Filtration: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
- Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of **N-Isopropylhydrazinecarboxamide** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The solubility is calculated from the concentration of the API in the saturated solution.

3.2. Forced Degradation and Stability-Indicating Method Development

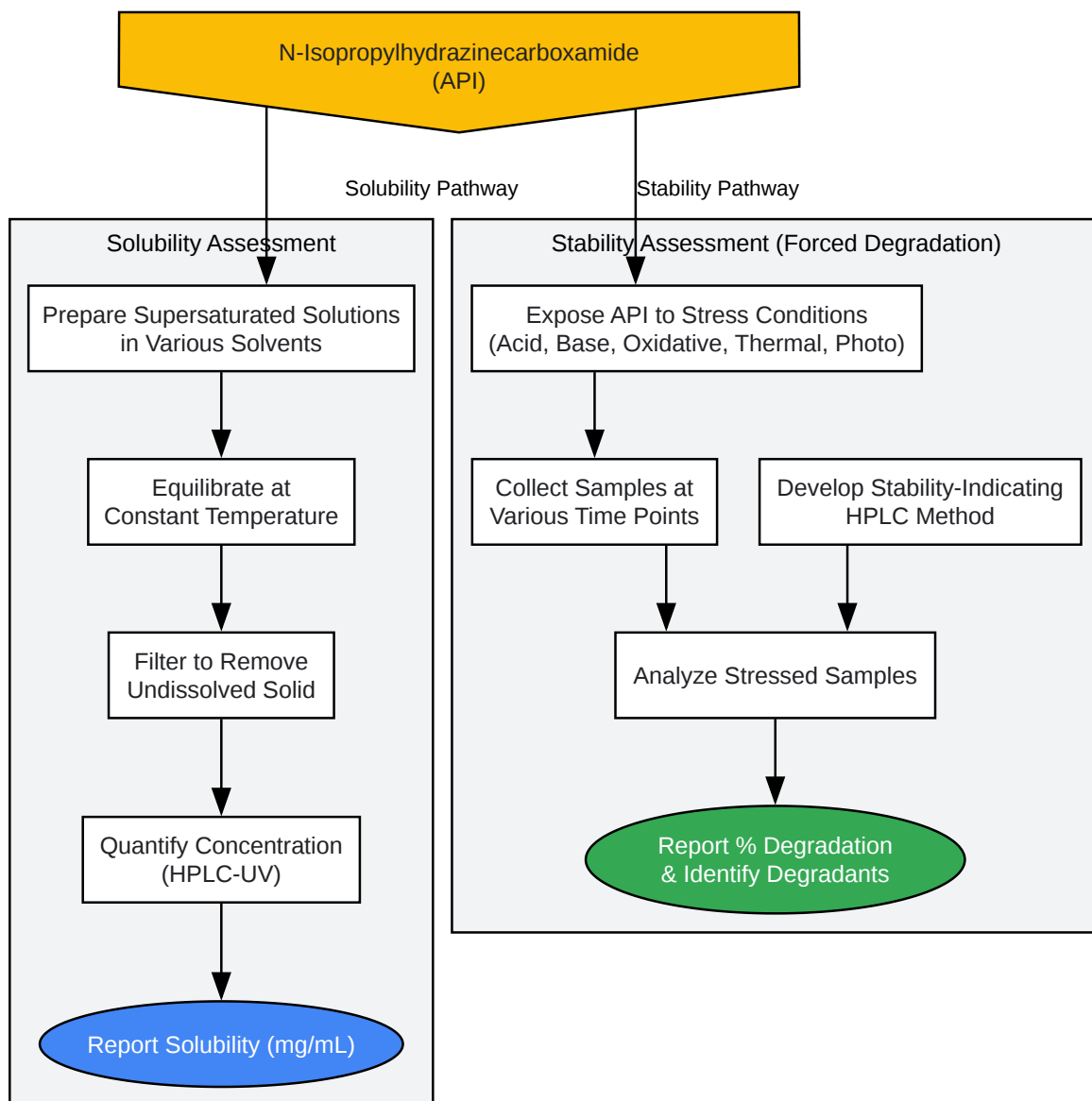
Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical methods.[\[2\]](#)

- Stress Sample Preparation:
 - Acid/Base Hydrolysis: Dissolve **N-Isopropylhydrazinecarboxamide** in a suitable solvent and add 0.1 N HCl or 0.1 N NaOH. Heat the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
 - Oxidation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and collect samples at different intervals.
 - Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
 - Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- Development of a Stability-Indicating HPLC Method:

- Column and Mobile Phase Selection: A reverse-phase HPLC method is commonly developed. A C18 column is a typical starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water/buffer) is optimized to achieve adequate separation of the parent compound from all degradation products.
- Detection: A UV detector is commonly used. The detection wavelength is selected based on the UV spectrum of **N-Isopropylhydrazinecarboxamide** to ensure maximum sensitivity.
- Method Validation: The analytical method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.^[3] This involves demonstrating that the assay for the active ingredient is unaffected by the presence of its degradation products, process impurities, or excipients.^[3]

Visualizations

Experimental Workflow for Solubility and Stability Assessment



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Caption: Workflow for determining the solubility and stability of **N-Isopropylhydrazinecarboxamide**.

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